Tarloxotinib
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Overview
Description
Tarloxotinib is a hypoxia-activated prodrug designed to target and inhibit the activity of the ErbB family of receptor tyrosine kinases, which includes epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 3 (HER3), and human epidermal growth factor receptor 4 (HER4). This compound is particularly significant in the treatment of various cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma, due to its ability to selectively release its active form, this compound-effector, in hypoxic tumor environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tarloxotinib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its hypoxia-activated properties. The key steps include:
- Formation of the pyrido[3,4-d]pyrimidine core.
- Introduction of the bromo and chloro substituents on the aromatic ring.
- Coupling reactions to attach the hypoxia-sensitive moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
- Use of high-yield reactions to minimize waste.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Rigorous purification processes to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Tarloxotinib undergoes several types of chemical reactions, including:
Reduction: Under hypoxic conditions, the nitro group in this compound is reduced, leading to the release of the active this compound-effector.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, which are crucial for its synthesis.
Common Reagents and Conditions:
Reduction: Typically involves reducing agents like sodium dithionite under anaerobic conditions.
Substitution: Utilizes reagents such as bromine and chlorine in the presence of catalysts like iron(III) chloride.
Major Products: The primary product of this compound’s activation is this compound-effector, a potent inhibitor of the ErbB family of kinases .
Scientific Research Applications
Tarloxotinib has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study hypoxia-activated prodrugs and their mechanisms.
Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.
Medicine: Explored as a therapeutic agent for cancers with mutations in the EGFR and HER2 genes. Clinical trials have demonstrated its efficacy in reducing tumor growth and improving patient outcomes.
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine
Mechanism of Action
Tarloxotinib exerts its effects through a unique mechanism of action:
Hypoxia Activation: In hypoxic tumor environments, the nitro group in this compound is reduced, releasing the active this compound-effector.
Inhibition of ErbB Kinases: The active form binds covalently to the ATP-binding sites of EGFR, HER2, HER3, and HER4, inhibiting their phosphorylation and subsequent activation.
Disruption of Cell Signaling: This inhibition leads to the disruption of downstream signaling pathways, resulting in reduced cancer cell proliferation and increased apoptosis
Comparison with Similar Compounds
Tarloxotinib is unique among similar compounds due to its hypoxia-activated mechanism, which allows for selective targeting of tumor cells while sparing normal tissues. Similar compounds include:
Afatinib: An irreversible inhibitor of EGFR and HER2, but lacks hypoxia activation.
Osimertinib: Targets EGFR mutations but does not have the same tumor-selective activation.
Lapatinib: Inhibits EGFR and HER2 but is associated with higher systemic toxicity.
This compound’s ability to selectively release its active form in hypoxic conditions sets it apart from these other inhibitors, offering a potentially safer and more effective treatment option for patients with specific cancer mutations .
Properties
CAS No. |
1636938-13-0 |
---|---|
Molecular Formula |
C24H24BrClN9O3+ |
Molecular Weight |
601.9 g/mol |
IUPAC Name |
[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |
InChI Key |
MUJMYVFVAWFUJL-SNAWJCMRSA-O |
Isomeric SMILES |
CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |
1636938-13-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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